N-(3,4-dimethoxybenzyl)-5-methyl-2-thiophenecarboxamide
Overview
Description
N-(3,4-dimethoxybenzyl)-5-methyl-2-thiophenecarboxamide is an organic compound that features a thiophene ring substituted with a carboxamide group and a 3,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-5-methyl-2-thiophenecarboxamide typically involves the reaction of 3,4-dimethoxybenzylamine with 5-methyl-2-thiophenecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-5-methyl-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of the corresponding sulfoxide or sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-5-methyl-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-5-methyl-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Used in organic synthesis and as a precursor for other compounds.
5-Methyl-2-thiophenecarboxylic acid: A key intermediate in the synthesis of thiophene derivatives.
Uniqueness
N-(3,4-dimethoxybenzyl)-5-methyl-2-thiophenecarboxamide is unique due to its combined structural features, which include both a thiophene ring and a 3,4-dimethoxybenzyl group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-methylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-10-4-7-14(20-10)15(17)16-9-11-5-6-12(18-2)13(8-11)19-3/h4-8H,9H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVXYVITGNOZGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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